2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
Overview
Description
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate is a synthetic compound characterized by its unique pyridinium and oxadiazole structures. The trifluoromethyl group attached to the oxadiazole ring adds to its chemical diversity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate involves a multi-step reaction process. Typically, it starts with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The next step includes the attachment of the methyl aniline derivative, followed by the formation of the pyridinium-1-olate structure through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may vary, but they generally follow the same synthetic routes. Scale-up procedures often involve optimization of reaction conditions to improve yield and purity. Solvents, catalysts, and temperature control play crucial roles in these large-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur with reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and oxadiazole ring facilitate various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Depending on the reactions, major products include oxidized, reduced, or substituted derivatives of the original compound, each with potential different properties and applications.
Scientific Research Applications
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate finds applications in various scientific fields:
Chemistry
As a reagent: Used in organic synthesis for its reactive functional groups.
Catalyst development: Its structure lends itself to the formation of new catalytic systems.
Biology
Biochemical probes: Its ability to interact with biological molecules makes it useful for probing biochemical pathways.
Medicine
Drug development:
Industry
Material science: Utilized in the creation of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate acts through various mechanisms depending on the context:
Molecular Targets and Pathways
Enzyme inhibition: Can act as an inhibitor for specific enzymes by binding to their active sites.
Signal transduction: Modulates signal transduction pathways, impacting cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate stands out due to its unique combination of the pyridinium, oxadiazole, and trifluoromethyl groups, which collectively contribute to its distinctive reactivity and applications.
Similar Compounds
2-[(2-{2-Methyl-4-[5-(fluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
2-[(2-{2-Methyl-4-[5-(methyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
These compounds share a similar core structure but differ in their substituents, which affects their reactivity and applications.
Properties
IUPAC Name |
N-[2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-10-8-11(15-22-23-16(27-15)17(18,19)20)5-6-12(10)21-13(25)9-28-14-4-2-3-7-24(14)26/h2-8H,9H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELDPWLXGUZJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C(F)(F)F)NC(=O)CSC3=CC=CC=[N+]3[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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